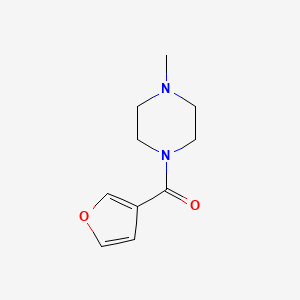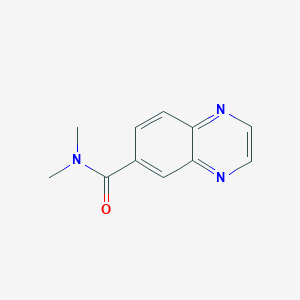
9H-Carbazol-3-amine, 9-(phenylmethyl)-
Vue d'ensemble
Description
9H-Carbazol-3-amine, 9-(phenylmethyl)-: is an organic compound belonging to the carbazole family. Carbazoles are nitrogen-containing heterocyclic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The compound’s structure consists of a carbazole core with an amine group at the 3-position and a phenylmethyl group at the 9-position, contributing to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazol-3-amine, 9-(phenylmethyl)- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Carbazole Core: The carbazole core can be synthesized through the cyclization of N-phenyl-1,2-diaminobenzene to form a triazole intermediate, which then undergoes thermal decomposition to yield the carbazole structure.
Introduction of Amine Group: The amine group at the 3-position can be introduced via nitration followed by reduction. Nitration of carbazole yields 3-nitrocarbazole, which is then reduced to 3-aminocarbazole using reducing agents like tin and hydrochloric acid.
Attachment of Phenylmethyl Group: The phenylmethyl group can be introduced through a Friedel-Crafts alkylation reaction, where carbazole reacts with benzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of 9H-Carbazol-3-amine, 9-(phenylmethyl)- may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines or reduce other functional groups present in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like tin and hydrochloric acid or catalytic hydrogenation are frequently used.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and alkyl halides are used in the presence of catalysts like aluminum chloride.
Major Products:
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted carbazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent optoelectronic properties.
Conducting Polymers: It serves as a monomer for the synthesis of conducting polymers with applications in sensors and transistors.
Biology and Medicine:
Pharmaceuticals: The compound’s derivatives are explored for their potential as therapeutic agents, including anticancer and antimicrobial properties.
Industry:
Dye-Sensitized Solar Cells: It is used in the fabrication of dye-sensitized solar cells, contributing to renewable energy technologies.
Mécanisme D'action
The mechanism of action of 9H-Carbazol-3-amine, 9-(phenylmethyl)- involves its interaction with molecular targets through various pathways:
Optoelectronic Properties: The compound’s ability to absorb and emit light makes it valuable in electronic applications.
Biological Activity: Its derivatives may interact with cellular targets, disrupting cellular processes and exhibiting therapeutic effects.
Comparaison Avec Des Composés Similaires
3-Amino-9-ethylcarbazole: Similar structure with an ethyl group instead of a phenylmethyl group.
9-Methyl-9H-carbazole-3-carboxylic acid: Contains a carboxylic acid group at the 3-position and a methyl group at the 9-position.
Uniqueness:
9H-Carbazol-3-amine, 9-(phenylmethyl)-:
Propriétés
IUPAC Name |
9-benzylcarbazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2/c20-15-10-11-19-17(12-15)16-8-4-5-9-18(16)21(19)13-14-6-2-1-3-7-14/h1-12H,13,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXUCZIQNMYNOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)N)C4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80538210 | |
| Record name | 9-Benzyl-9H-carbazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80538210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94127-09-0 | |
| Record name | 9-Benzyl-9H-carbazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80538210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(4-chlorophenyl)sulfanyl]-N-phenylacetamide](/img/structure/B3058999.png)




![1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine](/img/structure/B3059007.png)

![N-methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B3059009.png)
![1-methyl-4-{[4-(trifluoromethyl)benzyl]sulfonyl}piperazine](/img/structure/B3059010.png)

![Tert-butyl 7-fluoro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B3059014.png)
